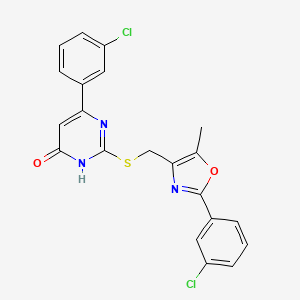

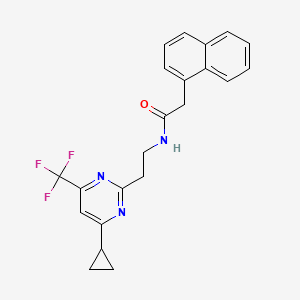

1-(4-(2-Oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)-3-(o-tolyl)urea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(4-(2-Oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)-3-(o-tolyl)urea, also known as PU-H71, is a small molecule inhibitor that has shown potential in cancer treatment. It was first discovered in 2009 by researchers at Memorial Sloan-Kettering Cancer Center in New York. PU-H71 has been found to target heat shock protein 90 (Hsp90), a chaperone protein that plays a crucial role in the stability and function of many proteins, including those involved in cancer progression.

科学的研究の応用

Molecular Interaction Studies

Research has explored the association between N-(pyridin-2-yl),N'-substituted ureas with various hydrogen bonding counterparts such as 2-amino-1,8-naphthyridines and benzoates. This study, using NMR spectroscopic titrations and quantum chemical calculations, delves into the classical substituent effect on the association between these molecules. A key observation was the prerequisite breaking of the intramolecular hydrogen bond in urea derivatives for complex formation, providing insights into the molecular interactions involving urea derivatives (Ośmiałowski et al., 2013).

Glycolic Acid Oxidase Inhibition

In a different context, 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives, which share structural similarities with the compound , were evaluated as inhibitors of glycolic acid oxidase. This study highlighted the importance of specific functional groups for the compound's inhibitory activity and provided a foundation for the design of potential therapeutic agents targeting metabolic pathways (Rooney et al., 1983).

Enzymatic Activity and Metabolic Pathway Insights

Further research into the active metabolites of potent PI3 kinase inhibitors uncovered the synthesis and stereochemical determination of related compounds. This study not only shed light on the stereospecific synthesis methods but also provided valuable information on the biological activity and potential therapeutic applications of these compounds (Chen et al., 2010).

Chemical Synthesis and Characterization

The reaction of pyrimidine derivatives with phenyl isocyanate and phenyl isothiocyanate was also investigated, leading to the formation of various pyrimidine and urea derivatives. These studies contribute to the understanding of chemical synthesis pathways and the potential for creating novel compounds with diverse applications (Yamanaka et al., 1979).

特性

IUPAC Name |

1-(2-methylphenyl)-3-[4-(2-oxo-2-pyrrolidin-1-ylethyl)phenyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O2/c1-15-6-2-3-7-18(15)22-20(25)21-17-10-8-16(9-11-17)14-19(24)23-12-4-5-13-23/h2-3,6-11H,4-5,12-14H2,1H3,(H2,21,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUHJHFKORGZRBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)CC(=O)N3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-(2-Oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)-3-(o-tolyl)urea | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-2-(1H-benzo[d]imidazol-2-yl)-N'-(2,5-dimethoxybenzylidene)acetohydrazide](/img/structure/B2617287.png)

![1-(3,5-dimethylphenyl)-3-(2-fluorobenzyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2617289.png)

![3-(1,3-benzothiazol-2-yl)-7-hydroxy-2-methyl-8-[(4-methylpiperidin-1-yl)methyl]-4H-chromen-4-one](/img/structure/B2617293.png)

![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-cyclopentylpropanamide](/img/structure/B2617301.png)